11-Cyanoundecyltrichlorosilane

Übersicht

Beschreibung

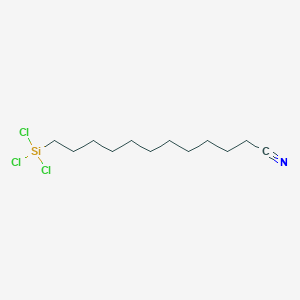

11-Cyanoundecyltrichlorosilane is an organosilicon compound with the molecular formula C₁₂H₂₂Cl₃NSiThis compound is particularly notable for its ability to form self-assembled monolayers on surfaces, which can be used to modify surface properties such as hydrophobicity and hydrophilicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The typical synthetic route involves the reaction of 11-bromoundecanenitrile with trichlorosilane in the presence of a catalyst under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 11-Cyanoundecyltrichlorosilane involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to ensure high yield and purity. The process is carefully monitored to prevent the formation of unwanted by-products and to ensure the safety of the operation .

Analyse Chemischer Reaktionen

Hydrolysis and Condensation with Surface Hydroxyl Groups

The primary reaction mechanism involves hydrolysis of the trichlorosilane group (-SiCl<sub>3</sub>) followed by condensation with surface silanol (-SiOH) groups:

-

Hydrolysis :

-

Condensation :

This process forms a covalent Si-O-Si bond, anchoring the molecule to substrates like SiO<sub>2</sub> or porous low-k dielectrics. The reaction is critical for SAM formation, with monolayer thicknesses of 1.6–1.7 nm observed on flat SiO<sub>2</sub> surfaces .

Influence of Plasma Pretreatment on Reactivity

Plasma activation (O<sub>2</sub> or He/H<sub>2</sub>) generates silanol groups on hydrophobic surfaces, enabling SAM grafting:

| Plasma Type | Silanol Density | SAM Grafting Efficiency |

|---|---|---|

| O<sub>2</sub> | High | Optimal (dense SAMs) |

| He/H<sub>2</sub> | Moderate | Reduced diffusion |

O<sub>2</sub> plasma creates a thicker hydrophilic layer, enhancing SAM deposition on microporous low-k dielectrics. In contrast, He/H<sub>2</sub> plasma minimizes UV damage, preserving substrate integrity .

Pore Size-Dependent Diffusion and SAM Distribution

SAM penetration into porous substrates depends on pore radius:

| Pore Radius (nm) | SAM Diffusion Depth | Surface Coverage |

|---|---|---|

| >1.7 | High | Non-uniform |

| 0.5–0.7 | Moderate | Partial |

| <0.5 | Limited | Surface-only |

In mesoporous films (pore radius >1.7 nm), SAMs diffuse into pore channels, increasing dielectric constant (k) due to polar CN group incorporation. Microporous substrates (<0.5 nm) restrict diffusion, yielding surface-limited monolayers .

Surface Energy and Intermolecular Interactions

The terminal CN group contributes to polar (γ<sup>P</sup>) and H-bonding (γ<sup>H</sup>) interactions:

| Surface Functionalization | γ<sup>D</sup> (mJ/m²) | γ<sup>P</sup> (mJ/m²) | γ<sup>H</sup> (mJ/m²) |

|---|---|---|---|

| CN-SAM | 22.1 | 8.3 | 1.0 |

| FDTS | 18.4 | 0 | 0 |

CN-SAM’s moderate polarity reduces capillary-induced collapse in nanostructures by balancing adhesive (Si-O-Si) and cohesive (CN···CN) forces .

Stability and Hydrolytic Resistance

CN-SAMs exhibit stability under ambient conditions but hydrolyze in acidic or basic environments:

-

Acidic Hydrolysis : Protonation of nitrile to carboxylic acid (requires strong acids, not typically observed under mild conditions).

-

Base Exposure : Siloxane bond cleavage, leading to SAM desorption.

FTIR studies confirm SAM integrity post-deposition, with minimal Si-OH signal due to high grafting density .

Wissenschaftliche Forschungsanwendungen

Surface Modification

One of the primary applications of 11-cyanoundecyltrichlorosilane is in surface modification . The ability to create SAMs on surfaces allows researchers to tailor surface properties such as:

- Wettability : CN-SAM can increase hydrophobicity or hydrophilicity of surfaces based on the substrate and treatment conditions.

- Adhesion Properties : By modifying the surface energy, CN-SAM can enhance or reduce adhesion characteristics, which is crucial in coatings and sealants.

Case Study: Self-Assembled Monolayers on Silicon Substrates

In a study where silicon substrates were treated with a solution of CN-SAM, it was found that the resulting monolayers exhibited significantly altered wettability compared to untreated surfaces. The contact angle measurements indicated a shift towards increased hydrophobicity, demonstrating the effectiveness of CN-SAM in surface engineering .

Nanotechnology

In nanotechnology, this compound plays a crucial role in the fabrication of nanoscale devices. Its ability to form well-defined monolayers is utilized in:

- Nanoscale Fabrication : CN-SAM is employed to create templates for nanopatterning, which is essential for developing microelectronics and sensors.

- Stabilization of Nanostructures : The functionalization of nanopillars with CN-SAM has been shown to prevent capillary-induced collapse during drying processes, maintaining structural integrity .

Data Table: Comparison of Collapse Rates in Functionalized Nanopillars

| Silane Type | Collapse Rate (%) |

|---|---|

| Untreated | 98 |

| This compound | 81 |

| 3-Aminopropyltriethoxysilane | 95 |

| Perfluorodecyltrichlorosilane | 4 |

This table illustrates how different silanes affect the stability of high-aspect-ratio nanopillars, highlighting the superior performance of CN-SAM in minimizing collapse rates .

Biomedical Applications

The biocompatibility of this compound makes it a candidate for various biomedical applications:

- Drug Delivery Systems : The modification of drug carriers with CN-SAM can enhance their interaction with biological tissues, improving drug release profiles.

- Biosensors : CN-SAM's ability to modify surface properties is leveraged in biosensor technology, facilitating better binding interactions with biomolecules.

Case Study: Drug Delivery Enhancements

Research has demonstrated that drug delivery vehicles coated with CN-SAM exhibit improved stability and controlled release characteristics compared to unmodified systems. This is attributed to the tailored surface interactions facilitated by the SAMs formed from CN-SAM .

Industrial Coatings

In industrial applications, this compound is utilized in producing coatings that enhance material properties:

- Corrosion Resistance : Coatings developed using CN-SAM provide significant protection against environmental degradation.

- Hydrophobic Coatings : The compound's ability to impart hydrophobic characteristics makes it valuable for applications requiring water-repellent surfaces.

Data Table: Properties of Coatings Using CN-SAM

| Property | Value |

|---|---|

| Corrosion Resistance | High |

| Water Contact Angle | >100° (hydrophobic) |

| Adhesion Strength | Enhanced |

These properties underline the effectiveness of CN-SAM in creating durable and functional coatings for various substrates .

Table: Comparison of Trichlorosilanes

| Compound | Unique Feature | Application Focus |

|---|---|---|

| This compound | Cyanide group enhances reactivity | Surface modification, nanotechnology |

| Dodecyltrichlorosilane | No cyanide group | General surface modification |

| Octadecyltrichlorosilane | Longer alkyl chain | Hydrophobic coatings |

This comparison highlights how CN-SAM's unique structure allows for specific applications that are not achievable with other silanes .

Wirkmechanismus

The primary mechanism by which 11-Cyanoundecyltrichlorosilane exerts its effects is through the formation of self-assembled monolayers on surfaces. These monolayers are formed via the reaction of the trichlorosilane groups with hydroxyl groups on the substrate surface, resulting in the formation of siloxane bonds. This process leads to the creation of a highly ordered and stable monolayer that can significantly alter the surface properties of the substrate .

Vergleich Mit ähnlichen Verbindungen

Dodecyltrichlorosilane: Similar in structure but lacks the cyanide group, which affects its reactivity and applications.

Octadecyltrichlorosilane: Longer alkyl chain, leading to different surface properties when forming monolayers.

Uniqueness: 11-Cyanoundecyltrichlorosilane is unique due to the presence of the cyanide group, which provides additional functionality and reactivity compared to other trichlorosilanes. This makes it particularly useful in applications where specific surface modifications are required .

Biologische Aktivität

11-Cyanoundecyltrichlorosilane (CNDS) is a silane compound that has garnered interest in various fields, particularly in materials science and biochemistry, due to its unique properties. This article explores its biological activity, focusing on its interactions with biological systems, potential applications in biomedicine, and the formation of self-assembled monolayers (SAMs) for biofunctionalization.

Chemical Structure and Properties

The chemical structure of this compound includes a cyanide group attached to a decyl chain, which is further connected to three chlorosilane groups. This configuration allows for versatile functionalization and reactivity.

1. Self-Assembled Monolayers (SAMs) Formation

CNDS can form self-assembled monolayers on various substrates, which are crucial for creating biointerfaces. The process involves the adsorption of CNDS onto surfaces such as gold or silicon, leading to densely packed silane films that can be tailored for specific biological interactions.

- Study Findings : Research indicates that SAMs derived from CNDS exhibit enhanced stability and biocompatibility compared to other silanes. The formation of these layers can significantly influence cell adhesion and protein adsorption, making them suitable for biomedical applications .

2. Biocompatibility and Cytotoxicity

The biocompatibility of CNDS has been evaluated through various in vitro studies. These studies typically assess the cytotoxic effects of CNDS on different cell lines.

- Cytotoxicity Results : In one study, CNDS showed low cytotoxicity against human fibroblast cells at concentrations up to 100 µM, indicating its potential as a safe coating material for biomedical devices .

3. Antimicrobial Properties

Recent investigations have highlighted the antimicrobial properties of CNDS-coated surfaces. The presence of the cyanide group is believed to contribute to its ability to inhibit bacterial growth.

- Case Study : A study demonstrated that surfaces treated with CNDS exhibited significant reductions in bacterial colonization compared to untreated controls. This property is particularly valuable in preventing biofilm formation on medical implants .

Table 1: Summary of Biological Activities of CNDS

Eigenschaften

IUPAC Name |

12-trichlorosilyldodecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22Cl3NSi/c13-17(14,15)12-10-8-6-4-2-1-3-5-7-9-11-16/h1-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYDKNRLTBPQNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC#N)CCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl3NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630175 | |

| Record name | 12-(Trichlorosilyl)dodecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724460-16-6 | |

| Record name | 12-(Trichlorosilyl)dodecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.